Cas no 880-93-3 (1-Methyl-4-nitronaphthalene)

1-Methyl-4-nitronaphthalene structure
1-Methyl-4-nitronaphthalene structure
Nome do Produto:1-Methyl-4-nitronaphthalene
N.o CAS:880-93-3
MF:C11H9NO2
MW:187.194662809372
MDL:MFCD00971804
CID:722273
PubChem ID:70155

1-Methyl-4-nitronaphthalene Propriedades químicas e físicas

Nomes e Identificadores

    • Naphthalene,1-methyl-4-nitro-
    • 1-methyl-4-nitroNaphthalene
    • 1-methyl-4-nitro-naphthalene
    • 1-Methyl-4-nitro-naphthalin
    • 1-Nitro-4-methyl-naphthalin
    • 4-Methyl-1-nitronaphthalene
    • 4-Methyl-1-nitro-naphthalin
    • 4-nitro-1-methylnaphthalene
    • Naphthalene,1-methyl-4-nitro
    • Naphthalene, 1-methyl-4-nitro-
    • acetic acid hex-1-en-3-yl ester
    • 1-Methyl-4-nitronaphthalene (ACI)
    • NSC 144478
    • FRLVKAJKOYFHKQ-UHFFFAOYSA-N
    • AB1533
    • GS-5508
    • CS-0197767
    • DTXSID10236757
    • DB-057042
    • AKOS003369034
    • 1-methyl-4-nitro naphthalene
    • SCHEMBL98882
    • NSC144478
    • 4-Methyl-nitronaphthalene
    • NSC-144478
    • ALBB-023358
    • N6ISD90391
    • MFCD00971804
    • DTXCID40159248
    • 880-93-3
    • 1-Methyl-4-nitronaphthalin
    • CCRIS 7759
    • UNII-N6ISD90391
    • 1-Methyl-4-nitronaphthalene
    • MDL: MFCD00971804
    • Inchi: 1S/C11H9NO2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3
    • Chave InChI: FRLVKAJKOYFHKQ-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C2C(=CC=CC=2)C(C)=CC=1)=O

Propriedades Computadas

  • Massa Exacta: 187.06300
  • Massa monoisotópica: 187.063
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 0
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 224
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.6
  • Superfície polar topológica: 45.8A^2

Propriedades Experimentais

  • Densidade: 1.1963 (rough estimate)
  • Ponto de Fusão: 71.5°C
  • Ponto de ebulição: 321.94°C (rough estimate)
  • Ponto de Flash: 165°C
  • Índice de Refracção: 1.4900 (estimate)
  • PSA: 45.82000
  • LogP: 3.57960
  • Pressão de vapor: 0.0±0.7 mmHg at 25°C

1-Methyl-4-nitronaphthalene Informações de segurança

1-Methyl-4-nitronaphthalene Dados aduaneiros

  • CÓDIGO SH:2904209090
  • Dados aduaneiros:

    China Customs Code:

    2904209090

    Overview:

    2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

1-Methyl-4-nitronaphthalene Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM238012-5g
1-Methyl-4-nitronaphthalene
880-93-3 97%
5g
$381 2023-01-07
TRC
M220155-1g
1-Methyl-4-nitronaphthalene
880-93-3
1g
$ 210.00 2022-06-04
Apollo Scientific
OR918208-1g
1-Methyl-4-nitronaphthalene
880-93-3 95%
1g
£125.00 2025-02-20
Chemenu
CM238012-5g
1-Methyl-4-nitronaphthalene
880-93-3 97%
5g
$381 2021-08-04
TRC
M220155-100mg
1-Methyl-4-nitronaphthalene
880-93-3
100mg
$115.00 2023-05-18
TRC
M220155-500mg
1-Methyl-4-nitronaphthalene
880-93-3
500mg
$201.00 2023-05-18
abcr
AB414098-5 g
1-Methyl-4-nitronaphthalene
880-93-3
5g
€719.30 2023-04-24
1PlusChem
1P004HCS-1g
Naphthalene,1-methyl-4-nitro-
880-93-3 95%
1g
$124.00 2024-04-20
Aaron
AR004HL4-100mg
Naphthalene,1-methyl-4-nitro-
880-93-3 97%
100mg
$19.00 2025-02-11
Aaron
AR004HL4-250mg
Naphthalene,1-methyl-4-nitro-
880-93-3 97%
250mg
$30.00 2025-02-11

1-Methyl-4-nitronaphthalene Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Nitric acid ;  0 °C
Referência
A Facile Synthesis of Benzo[h]quinolines via Silica-TsOH-P2O5 Promoted Condensation of 1-Naphthylamines with 1,3-Diketones under Solvent Free Conditions
Zhu, Chuanlei; Guo, Ruiqiang; Sheng, Zhe; Li, Yanzhe; Chu, Changhu, Chinese Journal of Chemistry, 2017, 35(10), 1595-1600

Método de produção 2

Condições de reacção
Referência
Stereochemical study on nitro tautomerization of nitronate adducts from conjugate addition of RMgX to a 4-methoxy-1-nitronaphthalene system
Bartoli, Giuseppe; Bosco, Marcella; Baccolini, Graziano, Journal of Organic Chemistry, 1980, 45(13), 2649-53

Método de produção 3

Condições de reacção
1.1 Reagents: Nitric acid Solvents: Acetic acid ,  Water ;  cooled; 30 min, cooled; 5 h, rt
1.2 Solvents: Water ;  5 min, cooled
Referência
Design, synthesis and biological activity of tetrazole-bearing uric acid transporter 1 inhibitors
Cai, Wenqing; Liu, Wei; Xie, Yafei; Wu, Jingwei; Liu, Yuqiang; et al, Chemical Research in Chinese Universities, 2017, 33(1), 49-60

Método de produção 4

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  1 h, rt
Referência
Optimization of Alkylidene Hydrazide Based Human Glucagon Receptor Antagonists. Discovery of the Highly Potent and Orally Available 3-Cyano-4-hydroxybenzoic Acid [1-(2,3,5,6-Tetramethylbenzyl)-1H-indol-4-ylmethylene]hydrazide
Madsen, Peter; Ling, Anthony; Plewe, Michael; Sams, Christian K.; Knudsen, Lotte B.; et al, Journal of Medicinal Chemistry, 2002, 45(26), 5755-5775

Método de produção 5

Condições de reacção
1.1 Reagents: Nitric oxide
Referência
Formation of methylnitronaphthalenes from the gas-phase reactions of 1- and 2-methylnaphthalene with hydroxyl radicals and nitrogen oxide (N2O5) and their occurrence in ambient air
Zielinska, Barbara; Arey, Janet; Atkinson, Roger; McElroy, Patricia A., Environmental Science and Technology, 1989, 23(6), 723-9

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium nitrate ,  Potassium nitrate ,  Silver nitrate ;  160 °C
1.2 Catalysts: Potassium ferrocyanide ;  30 s, 160 °C
1.3 1 h, 160 °C
Referência
Aromatic Nitration in Liquid Ag0.51K0.42Na0.07NO3
Mascal, Mark; Yin, Lunxiang; Edwards, Ross; Jarosh, Michael, Journal of Organic Chemistry, 2008, 73(16), 6148-6151

Método de produção 7

Condições de reacção
1.1 Reagents: Nitric acid
Referência
Preparation of a series of substituted fluoromethylnaphthalenes
Dixon, Elisabeth A.; Fischer, Alfred; Robinson, Frank P., Canadian Journal of Chemistry, 1981, 59(17), 2629-41

Método de produção 8

Condições de reacção
1.1 Reagents: tert-Butyl nitrite ,  Oxygen Solvents: Acetonitrile ;  12 h, 50 °C
Referência
Green and controllable metal-free nitrification and nitration of arylboronic acids
Wang, Shuai; Shu, Chun Chun; Wang, Tao; Yu, Jian; Yan, Guo Bing, Chinese Chemical Letters, 2012, 23(6), 643-646

Método de produção 9

Condições de reacção
1.1 Reagents: Nitric acid Catalysts: Copper(II) triflate Solvents: 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
Referência
Green synthesis: Aromatic nitrations in room-temperature ionic liquids
Handy, Scott T.; Egrie, Cristina R., ACS Symposium Series, 2002, 818, 134-146

Método de produção 10

Condições de reacção
1.1 Reagents: Tetrabutylammonium nitrate ,  Oxygen Catalysts: Copper oxide (CuO) Solvents: Acetonitrile ;  8 - 12 h, rt
Referência
Copper-catalyzed nitration of arylboronic acids with nitrite salts under mild conditions: an efficient synthesis of nitroaromatics
Yan, Guobing; Zhang, Ling; Yu, Jian, Letters in Organic Chemistry, 2012, 9(2), 133-137

Método de produção 11

Condições de reacção
1.1 Reagents: Nitrogen dioxide
Referência
Thermal and Photochemical Nitration of Aromatic Hydrocarbons with Nitrogen Dioxide
Bosch, E.; Kochi, J. K., Journal of Organic Chemistry, 1994, 59(12), 3314-25

Método de produção 12

Condições de reacção
1.1 Reagents: Acetic anhydride Solvents: Acetonitrile
Referência
Charge-transfer nitration of naphthalene and the methylnaphthalenes. Part 1. Direct comparison with electrophilic aromatic nitrations
Sankararaman, S.; Kochi, J. K., Journal of the Chemical Society, 1991, (1), 1-12

1-Methyl-4-nitronaphthalene Raw materials

1-Methyl-4-nitronaphthalene Preparation Products

1-Methyl-4-nitronaphthalene Literatura Relacionada

  • 1. Nitration of dimethylnaphthalenes in acetic anhydride
    Alun Davies,Keith D. Warren J. Chem. Soc. B 1969 873
  • 2. Ozone-mediated nitration of naphthalene and some methyl derivatives with nitrogen dioxide. Remarkable enhancement of the 1-nitro/2-nitro isomer ratio and mechanistic implications
    Hitomi Suzuki,Tadashi Mori J. Chem. Soc. Perkin Trans. 2 1996 677
  • 3. 471. Thiocyanogen chloride. Part V. Heterolytic and homolytic thiocyanation of alkylnaphthalenes
    R. G. R. Bacon,R. G. Guy,R. S. Irwin J. Chem. Soc. 1961 2436
  • 4. Carbon-13 chemical shifts in substituted naphthalenes
    Peter R. Wells,Dennis P. Arnold,David Doddrell J. Chem. Soc. Perkin Trans. 2 1974 1745
  • 5. 15N nuclear polarisation in nitration and related reactions. Part 5. The borderline between the classical and the electron transfer mechanisms in nitration by the nitronium ion
    James F. Johnston,John H. Ridd,John P. B. Sandall J. Chem. Soc. Perkin Trans. 2 1991 623
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:880-93-3)1-Methyl-4-nitronaphthalene
A842465
Pureza:99%
Quantidade:5g
Preço ($):286.0